4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Description
Historical Context of Pyrimidine-Based Drug Discovery
Pyrimidine derivatives have formed the backbone of antiviral therapeutics since the 1950s, beginning with the serendipitous discovery of azidothymidine (AZT) as the first antiretroviral agent. The pyrimidine ring’s ability to mimic nucleobases enables competitive inhibition of viral polymerases, a mechanism leveraged in early nucleoside analogs like idoxuridine (herpesvirus) and lamivudine (hepatitis B). Structural evolution from simple nucleoside mimics to diarylpyrimidines (DAPYs) marked a paradigm shift, as seen in rilpivirine’s approval for HIV-1 in 2011. These non-nucleoside inhibitors exploit hydrophobic pockets in viral enzymes, bypassing phosphorylation requirements and host toxicity.
The compound 4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile builds upon this legacy through three strategic modifications:
- Chloro-substitution at C5 enhances electronegativity, promoting π-π stacking with aromatic residues in viral polymerase pockets.
- Cyanophenyl groups at positions 2 and 4 introduce dipole interactions and hydrogen bonding potential, critical for binding mutant strains.
- Methoxy linkage between pyrimidine and dimethylbenzonitrile improves conformational flexibility, allowing adaptation to enzyme active-site mutations.
| Structural Feature | Role in Antiviral Activity | Precedent in Approved Drugs |
|---|---|---|
| 5-Chloro pyrimidine core | Enhances polymerase affinity | Emtricitabine (HIV) |
| 4-Cyanophenylamino group | Targets NNRTI hydrophobic pocket | Rilpivirine (HIV) |
| 3,5-Dimethylbenzonitrile | Reduces metabolic oxidation | Doravirine (HIV) |
This molecular architecture reflects iterative improvements from first-generation pyrimidine analogs, addressing limitations in bioavailability and resistance profiles.
Position in Contemporary Antiviral Research Paradigms
Current antiviral research prioritizes broad-spectrum activity against resistant strains, a challenge addressed by this compound’s dual-targeting potential. Mechanistic studies of analogous compounds reveal:
- Inhibition of viral RNA-dependent RNA polymerase (RdRp) : The chloro-pyrimidine moiety chelates magnesium ions in the polymerase active site, disrupting nucleotide incorporation. In influenza A, this mechanism reduces viral titers by 2–3 log units compared to oseltamivir.
- Allosteric modulation of reverse transcriptase (RT) : Diarylamino substitutions induce conformational changes in HIV-1 RT, locking the enzyme in a closed, inactive state. Crystallography data show a 15° shift in the p66 thumb subdomain upon binding, preventing template-primer positioning.
Recent synthetic routes emphasize atom economy and scalability. A representative protocol involves:
- Nucleophilic aromatic substitution : Reacting 4-hydroxy-3,5-dimethylbenzonitrile with 5-chloro-2,4-dichloropyrimidine under Mitsunobu conditions (62% yield).
- Buchwald-Hartwig amination : Coupling the intermediate with 4-aminobenzonitrile using Pd2(dba)3/Xantphos catalyst (78% yield).
- Recrystallization : Purification via methanol/water mixtures achieves >95% purity, critical for in vivo efficacy studies.
“The strategic placement of electron-withdrawing groups on both aromatic systems creates a synergistic effect, enhancing binding to mutable viral targets while maintaining metabolic stability.” – Adapted from pyrrolo[2,3-d]pyrimidine derivative research.
Ongoing investigations focus on structure-activity relationship (SAR) optimization:
- C5 substituents : Replacing chlorine with trifluoromethyl improves potency against H275Y oseltamivir-resistant influenza (EC50 8.2 μM vs. 19.8 μM for SA-2).
- Linker flexibility : Ethylene glycol spacers between pyrimidine and benzonitrile increase entropy-driven binding, though at the cost of CYP3A4 induction risks.
These advancements position this compound as a versatile scaffold for next-generation antivirals, particularly against RNA viruses with high mutation rates.
Properties
IUPAC Name |
4-[5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYGCEJXALZPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C#N)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333146 | |
| Record name | 4-{[5-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-05-2 | |
| Record name | 4-{[5-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the cyclization process.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyanophenylamino Group: The cyanophenylamino group is attached to the pyrimidine ring through a nucleophilic substitution reaction, using reagents such as cyanobenzene and a suitable base.
Formation of the Benzonitrile Moiety: The benzonitrile moiety is introduced through a coupling reaction, often involving the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at the pyrimidine 5-position (Cl, Br, NO₂, NH₂) and phenoxy groups. These modifications impact solubility, melting points, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine vs.
- Nitro and Amino Groups: Nitro-substituted analogs (e.g., compound 15) exhibit higher melting points (~233°C) due to increased polarity, while amino derivatives (e.g., compound 16) show improved synthetic yields (82.4%) and reduced steric hindrance .
- Phenoxy Modifications: TF2, with a 4-cyanophenoxymethyl group, has a higher melting point (202°C) than the target compound, suggesting enhanced crystallinity .
Table 2: Antiviral Activity of Selected Analogs
*EC₅₀: Effective concentration for 50% viral inhibition.
Key Findings :
- Etravirine Superiority: Etravirine’s bromine and amino groups enhance hydrophobic interactions with RT’s hydrophobic pocket, achieving sub-nanomolar EC₅₀ values. Its 5-bromo substituent also confers resistance to common mutations like K103N .
- Chlorine Limitations : The target compound’s chlorine substituent provides moderate activity, likely due to reduced bulk compared to bromine, limiting interactions with RT residues like Tyr318 .
- Amino vs. Nitro: Reduction of the nitro group to amino (compound 15 → 16) improves antiviral efficacy, as NH₂ facilitates hydrogen bonding with RT backbone residues .
Biological Activity
4-((5-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, with the CAS number 269055-19-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its therapeutic potential.
The molecular formula of this compound is , and it has a molecular weight of 390.826 g/mol. The structure features a chloro-pyrimidine core linked to a dimethylbenzonitrile moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 269055-19-8 |
| Molecular Formula | C20H15ClN6O |
| Molecular Weight | 390.826 g/mol |
| SMILES | Cc1cc(cc(C)c1Oc2nc(Nc3ccc(cc3)C#N)nc(N)c2Cl)C#N |
| IUPAC Name | 4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that it may function as an inhibitor of certain kinases or enzymes that play critical roles in cancer cell proliferation and survival.
Target Interactions
- Kinase Inhibition : Preliminary studies indicate that the compound may inhibit kinase activity, which is crucial for tumor growth.
- Apoptosis Induction : It has been observed to promote apoptosis in various cancer cell lines, suggesting a mechanism that triggers programmed cell death.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Case studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Experiments conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent reduction in cell viability.
Antimicrobial Properties
Apart from anticancer effects, the compound also displays antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
Case Studies
- Study on Breast Cancer : A study published in Cancer Research highlighted the efficacy of the compound in inhibiting tumor growth in MCF-7 xenograft models.
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported the compound's effectiveness against Staphylococcus aureus, suggesting its utility in treating infections.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
